molecular formula C7H7BrClNOS B1422458 N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide CAS No. 1269151-62-3

N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide

Cat. No.: B1422458
CAS No.: 1269151-62-3
M. Wt: 268.56 g/mol
InChI Key: XPFDDGKYJPRDAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide is an organic compound that features a brominated thiophene ring and a chloroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide typically involves the reaction of 4-bromothiophen-2-ylmethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

    Starting Materials: 4-bromothiophen-2-ylmethanol and chloroacetyl chloride.

    Reaction Conditions: Anhydrous conditions, typically using a solvent like dichloromethane, and a base such as triethylamine.

    Procedure: The 4-bromothiophen-2-ylmethanol is dissolved in dichloromethane, and triethylamine is added. Chloroacetyl chloride is then added dropwise to the reaction mixture while maintaining a low temperature (0-5°C).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted acetamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiophene derivatives.

    Coupling Reactions: Formation of biaryl compounds with various functional groups.

Scientific Research Applications

N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The brominated thiophene ring can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a brominated thiophene ring and a chloroacetamide groupThe brominated thiophene ring provides opportunities for further functionalization through coupling reactions, while the chloroacetamide group offers sites for nucleophilic substitution and covalent bonding with biological targets .

Properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNOS/c8-5-1-6(12-4-5)3-10-7(11)2-9/h1,4H,2-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFDDGKYJPRDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide
Reactant of Route 3
Reactant of Route 3
N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide
Reactant of Route 4
Reactant of Route 4
N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide
Reactant of Route 5
Reactant of Route 5
N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide
Reactant of Route 6
Reactant of Route 6
N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.